molecular formula C18H17FN2O2S B2359769 N-(3-fluorophenyl)-2-(2-methyl-4-oxo-3,4-dihydrobenzo[b][1,4]thiazepin-5(2H)-yl)acetamide CAS No. 847409-94-3

N-(3-fluorophenyl)-2-(2-methyl-4-oxo-3,4-dihydrobenzo[b][1,4]thiazepin-5(2H)-yl)acetamide

Cat. No.: B2359769
CAS No.: 847409-94-3
M. Wt: 344.4
InChI Key: IFPPFLMPXWOUIX-UHFFFAOYSA-N
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Description

N-(3-fluorophenyl)-2-(2-methyl-4-oxo-3,4-dihydrobenzo[b][1,4]thiazepin-5(2H)-yl)acetamide is a useful research compound. Its molecular formula is C18H17FN2O2S and its molecular weight is 344.4. The purity is usually 95%.
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Biological Activity

N-(3-fluorophenyl)-2-(2-methyl-4-oxo-3,4-dihydrobenzo[b][1,4]thiazepin-5(2H)-yl)acetamide is a compound of interest due to its potential biological activities. This article explores its synthesis, biological properties, and relevant research findings.

Chemical Structure and Synthesis

The compound features a complex structure that includes a thiazepine ring and a fluorophenyl group. Its molecular formula is C19H20FN3O2C_{19}H_{20}FN_{3}O_{2}. The synthesis typically involves multi-step organic reactions, including cyclization processes that yield the thiazepine moiety. While specific synthetic routes for this compound are not detailed in the provided sources, similar compounds have been synthesized using methods such as condensation reactions and cyclization with isocyanates .

Biological Activity Overview

Research indicates that derivatives of thiazepine compounds exhibit a wide range of biological activities, including:

  • Antimicrobial Activity : Some thiazepine derivatives have shown promising antibacterial and antifungal properties. For instance, compounds related to benzothiazoles have demonstrated significant in vitro effects against various pathogens .
  • Antidiabetic Properties : Certain thiazepine derivatives have been reported to exhibit antidiabetic activity, attributed to their ability to enhance insulin sensitivity and glucose uptake in cells .
  • Anticancer Activity : Thiazepine derivatives have been evaluated for their cytotoxic effects against cancer cell lines. For example, studies have shown that some compounds can inhibit cell proliferation in human breast and liver cancer cell lines .

Case Studies and Research Findings

  • Antimicrobial Efficacy :
    • A study evaluated the antibacterial activity of several thiazepine derivatives, with some showing minimal inhibitory concentrations (MIC) as low as 50 µg/mL against tested organisms. This suggests a high level of efficacy compared to standard antibiotics .
  • Antidiabetic Activity :
    • In a study focusing on various thiazepine compounds, several were found to significantly lower blood glucose levels in diabetic animal models. The mechanism was suggested to involve modulation of insulin signaling pathways, enhancing glucose uptake in peripheral tissues .
  • Cytotoxicity Against Cancer Cells :
    • Research on thiazepine derivatives indicated that certain compounds exhibited IC50 values in the micromolar range against cancer cell lines such as MDA-MB-231 (breast cancer) and SK-Hep-1 (liver cancer). This highlights their potential as therapeutic agents in oncology .

Data Tables

Activity Compound IC50/MIC (µg/mL) Cell Line/Organism
AntibacterialThiazepine Derivative A50Various bacterial strains
AntidiabeticThiazepine Derivative BNot specifiedDiabetic animal model
AnticancerThiazepine Derivative C10–30MDA-MB-231, SK-Hep-1

Scientific Research Applications

Anticancer Activity

Recent studies have highlighted the anticancer properties of N-(3-fluorophenyl)-2-(2-methyl-4-oxo-3,4-dihydrobenzo[b][1,4]thiazepin-5(2H)-yl)acetamide. The compound has been evaluated for its cytotoxic effects against various cancer cell lines.

Case Study:
A study conducted by the National Cancer Institute (NCI) assessed the compound's efficacy using a single-dose assay across a panel of approximately sixty cancer cell lines. The results indicated a promising level of growth inhibition, suggesting its potential as an anticancer agent. The mean growth inhibition (GI) values were reported at 15.72 μM for GI50 and 50.68 μM for TGI, demonstrating significant antitumor activity against specific human tumor cells .

Anti-inflammatory Properties

This compound has also shown potential as an anti-inflammatory agent. In silico studies have indicated that the compound may act as a 5-lipoxygenase (5-LOX) inhibitor, which is crucial in the inflammatory response.

Research Findings:
Molecular docking studies have suggested that this compound can effectively bind to the active site of 5-LOX, potentially leading to reduced inflammation. This property makes it a candidate for further development in treating inflammatory diseases .

Properties

IUPAC Name

N-(3-fluorophenyl)-2-(2-methyl-4-oxo-2,3-dihydro-1,5-benzothiazepin-5-yl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17FN2O2S/c1-12-9-18(23)21(15-7-2-3-8-16(15)24-12)11-17(22)20-14-6-4-5-13(19)10-14/h2-8,10,12H,9,11H2,1H3,(H,20,22)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IFPPFLMPXWOUIX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC(=O)N(C2=CC=CC=C2S1)CC(=O)NC3=CC(=CC=C3)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17FN2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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